![molecular formula C27H19Br B14012692 9-[Bromo(phenyl)methyl]-10-phenylanthracene CAS No. 7467-97-2](/img/structure/B14012692.png)
9-[Bromo(phenyl)methyl]-10-phenylanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[Bromo(phenyl)methyl]-10-phenylanthracene is a compound belonging to the anthracene family, characterized by its unique structure where a bromine atom is attached to a phenylmethyl group at the 9th position and a phenyl group at the 10th position of the anthracene core. This compound is known for its applications in organic synthesis and material science, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-[Bromo(phenyl)methyl]-10-phenylanthracene typically involves the bromination of 9-phenylanthracene. A common method includes the reaction of 9-phenylanthracene with N-bromosuccinimide (NBS) in the presence of a solvent like chloroform. The reaction is carried out at elevated temperatures (around 60°C) under a nitrogen atmosphere. After the reaction, the mixture is cooled, and the product is extracted and purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other functional groups such as hydroxyl, amino, or alkyl groups.
Oxidation Reactions: The anthracene core can be oxidized to form anthraquinone derivatives under specific conditions.
Reduction Reactions: The compound can be reduced to form various hydrogenated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Substitution: Formation of phenylmethyl-substituted anthracene derivatives.
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydrogenated anthracene derivatives.
Scientific Research Applications
9-[Bromo(phenyl)methyl]-10-phenylanthracene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various functional materials.
Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.
Medicine: Explored for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Widely used in the development of OLEDs, organic photovoltaics, and other optoelectronic devices due to its excellent photophysical properties
Mechanism of Action
The mechanism of action of 9-[Bromo(phenyl)methyl]-10-phenylanthracene primarily involves its interaction with light and its ability to emit fluorescence. The compound absorbs light energy, which excites its electrons to higher energy states. Upon returning to the ground state, the compound emits light, making it useful in optoelectronic applications. The molecular targets and pathways involved include the excitation and relaxation of π-electrons within the anthracene core .
Comparison with Similar Compounds
- 9-Bromo-10-phenylanthracene
- 9,10-Diphenylanthracene
- 9-(4-Methoxyphenyl)-10-(4-(trifluoromethyl)phenyl)anthracene
Comparison:
- 9-Bromo-10-phenylanthracene: Similar in structure but lacks the phenylmethyl group, making it less versatile in substitution reactions.
- 9,10-Diphenylanthracene: Lacks the bromine atom, resulting in different reactivity and applications.
- 9-(4-Methoxyphenyl)-10-(4-(trifluoromethyl)phenyl)anthracene: Contains different substituents, leading to variations in photophysical properties and applications .
Properties
CAS No. |
7467-97-2 |
|---|---|
Molecular Formula |
C27H19Br |
Molecular Weight |
423.3 g/mol |
IUPAC Name |
9-[bromo(phenyl)methyl]-10-phenylanthracene |
InChI |
InChI=1S/C27H19Br/c28-27(20-13-5-2-6-14-20)26-23-17-9-7-15-21(23)25(19-11-3-1-4-12-19)22-16-8-10-18-24(22)26/h1-18,27H |
InChI Key |
JDGWNXNEMZUIRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C(C5=CC=CC=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


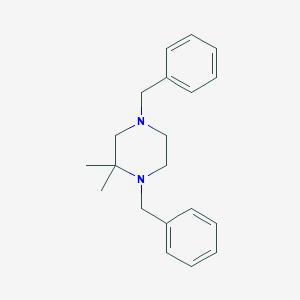
![N-[(1S,2S)-2,3-Dihydro-2-[(2-methoxy-6-methylphenyl)thio]-1H-inden-1-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14012618.png)
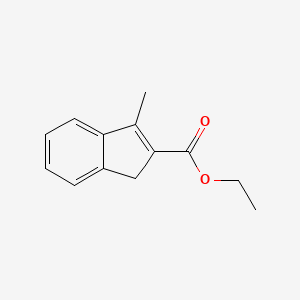

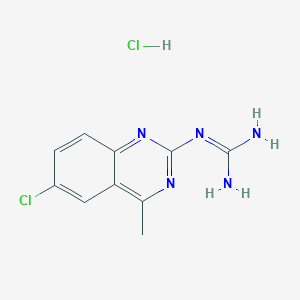
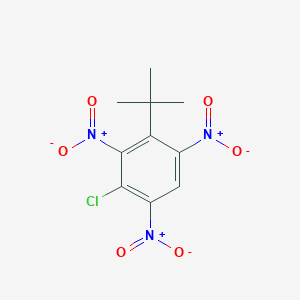
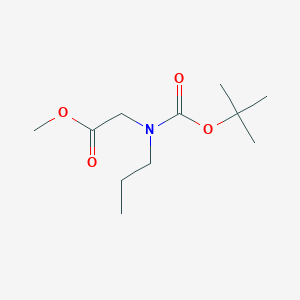
![cis-5-Boc-3,3-difluorohexahydropyrrolo[3,4-b]pyrrole](/img/structure/B14012648.png)
![[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]propanedinitrile](/img/structure/B14012650.png)
![Dimethyl 2-[(2-iodo-3,4,5-trimethoxyphenyl)methyl]propanedioate](/img/structure/B14012677.png)

![7-[2-(4-fluorophenoxy)ethoxy]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B14012681.png)
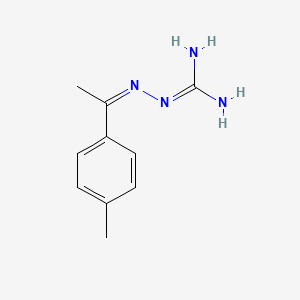
![2-Formyl-6h-furo[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B14012701.png)
